7-(3-Thienyl)heptanoic acid
Overview
Description
7-(3-Thienyl)heptanoic acid, also known as THA, is a chemical compound with the molecular formula C11H16O2S. It contains a total of 30 bonds, including 14 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 7-(3-Thienyl)heptanoic acid, has been a topic of interest in recent years . Thiophene-based analogs are considered potential biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis
The molecular structure of 7-(3-Thienyl)heptanoic acid includes a total of 30 atoms; 16 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 30 bonds; 14 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Scientific Research Applications
1. Corrosion Inhibition
7-(3-Thienyl)heptanoic acid has been studied for its potential in corrosion inhibition. Aghzzaf et al. (2014) explored the use of heptanoic acid as a corrosion inhibitor by anchoring it to palygorskite clay mineral. This functionalized grafted palygorskite showed promising results in progressively releasing the heptanoate corrosion inhibitor to inhibit steel corrosion processes (Aghzzaf et al., 2014).
2. Synthesis of Chiral Compounds
Breitenbach et al. (1996) demonstrated the synthesis of chiral 3-methyl-heptanoic acid from citronellol. This approach could potentially be applied to the synthesis of chiral 3-methyl-alkanoic acids, indicating the versatility of heptanoic acid derivatives in chemical synthesis (Breitenbach et al., 1996).
3. Functionalization in Organic Synthesis
Yang et al. (2000) utilized derivatives of heptanoic acid, including 7-anion heptanoate, in electrophilic reactions promoted by samarium diiodide. These reactions enabled the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, demonstrating the applicability of heptanoic acid derivatives in organic synthesis (Yang et al., 2000).
4. Prostaglandin Synthesis
Marsheck and Miyano (1973) studied the microbiological optical resolution of a racemic synthetic prostaglandin intermediate derived from heptanoic acid. This highlights the role of heptanoic acid derivatives in the synthesis of prostaglandins and their analogues (Marsheck & Miyano, 1973).
5. Medicinal Chemistry Applications
In the field of medicinal chemistry, heptanoic acid derivatives have been explored for their potential. For example, Smith et al. (1977) synthesized and evaluated a series of prostaglandin isosteres derived from heptanoic acid for their ability to stimulate cAMP formation and bind to prostaglandin receptors (Smith et al., 1977).
properties
IUPAC Name |
7-thiophen-3-ylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c12-11(13)6-4-2-1-3-5-10-7-8-14-9-10/h7-9H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAYKEVRCPFCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641427 | |
Record name | 7-(Thiophen-3-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Thienyl)heptanoic acid | |
CAS RN |
26420-23-5 | |
Record name | 7-(Thiophen-3-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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